N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring and a quinazoline moiety in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Thioether Formation: The final step involves the formation of the thioether linkage between the quinazoline and the phenylacetamide moieties. This can be achieved through the reaction of a suitable thiol with a halogenated precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, including kinases and other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is unique due to the specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-15-9-10-16(13-18(15)23)24-20(28)14-29-21-17-7-3-4-8-19(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGKRFABSFBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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